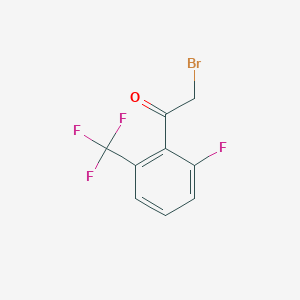

2-Fluoro-6-(trifluoromethyl)phenacyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-4-7(15)8-5(9(12,13)14)2-1-3-6(8)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNJIOWQNVZGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381128 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223785-85-1 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)phenacyl bromide (CAS 223785-85-1)

This guide provides a comprehensive technical overview of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide, a key building block in modern medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and applications, with a focus on the scientific principles that underpin its utility.

Introduction: The Strategic Importance of Fluorinated Phenacyl Bromides

The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug design.[1][2] These modifications can profoundly influence a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[1][3] this compound (CAS 223785-85-1) is a halogenated aromatic compound that has emerged as a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[4] Its structure, featuring a highly reactive α-bromo ketone, an electron-withdrawing trifluoromethyl group, and a fluorine atom on the phenyl ring, makes it a versatile reagent for constructing complex molecular architectures.[4]

This guide will explore the fundamental chemistry and biological relevance of this compound, providing both theoretical insights and practical methodologies for its use in a research and development setting.

Physicochemical and Structural Properties

This compound is characterized by its unique molecular structure which dictates its chemical behavior and potential applications.[4]

| Property | Value | Source(s) |

| CAS Number | 223785-85-1 | [4][5] |

| Molecular Formula | C₉H₅BrF₄O | [4][5] |

| Molecular Weight | 285.03 g/mol | [4][5] |

| IUPAC Name | 2-bromo-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethan-1-one | [4] |

| Appearance | Likely a solid at room temperature (inferred from similar compounds) | |

| Solubility | Expected to be soluble in common organic solvents like ether, acetic acid, and chlorinated solvents. |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the α-bromination of the corresponding acetophenone derivative.[4]

Synthetic Pathway

The primary route involves the reaction of 2-fluoro-6-(trifluoromethyl)acetophenone with a brominating agent, such as elemental bromine (Br₂), often in a suitable solvent like acetic acid.[4][6] The reaction is generally performed at a controlled temperature to prevent the formation of poly-brominated byproducts.[4]

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (Adapted from a General Procedure for Phenacyl Bromides)

This protocol is adapted from a standard procedure for the bromination of acetophenones and should be optimized for the specific substrate.[7]

Materials:

-

2-fluoro-6-(trifluoromethyl)acetophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Ice

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-fluoro-6-(trifluoromethyl)acetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Separately, dissolve an equimolar amount of bromine in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred acetophenone solution over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir for several hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture onto crushed ice.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization.

Chemical Reactivity and Mechanism of Action

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the presence of a good leaving group (bromide) at the α-position.[4] The electron-withdrawing effects of the fluorine and trifluoromethyl groups on the phenyl ring further enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[4]

This reactivity is the basis for its utility in organic synthesis and its potential biological activity. In a biological context, the compound can act as an alkylating agent, forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes, leading to irreversible inhibition.[4]

Caption: General mechanism of enzyme inhibition.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a variety of organic molecules, particularly heterocyclic compounds with potential biological activity.[4]

Synthesis of Bioactive Heterocycles

The compound is frequently employed in reactions with nucleophiles like thiourea and its derivatives to construct thiazole rings, which are common scaffolds in many pharmaceutical agents.[4]

Anticancer Drug Development

Derivatives of this compound have demonstrated significant potential as anticancer agents.[4] Studies have reported impressive inhibitory effects on the proliferation of various cancer cell lines. For instance, certain derivatives have shown IC₅₀ values as low as 0.16 μM against MCF-7 breast cancer cells and 0.12 μM against WM266.4 melanoma cells.[4] This highlights the compound's promise as a starting point for the development of novel oncology therapeutics.

Antimicrobial Research

The presence of a trifluoromethyl group in organic molecules has been associated with enhanced antimicrobial properties.[4] This is often attributed to increased membrane permeability and improved interactions with bacterial targets.[4] Consequently, this compound serves as a valuable precursor for the synthesis of new antimicrobial candidates.

Safety and Handling

-

Corrosivity: These compounds are typically corrosive and can cause severe burns to the skin and eyes upon contact.[8][9][11] Permanent eye damage is a risk.[8]

-

Toxicity: They are generally harmful if swallowed or inhaled.[8][10] Inhalation may cause respiratory irritation and a burning sensation in the throat.[8][9]

-

Handling Precautions: Use of appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[8][9] All manipulations should be performed in a well-ventilated fume hood.[8]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[8][11]

Conclusion

This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive phenacyl bromide moiety and electron-withdrawing fluorine and trifluoromethyl substituents makes it a powerful tool for the construction of complex, biologically active molecules. Its demonstrated potential in the development of anticancer and antimicrobial agents underscores its significance for the future of drug discovery. Researchers and scientists working with this compound should be well-versed in its properties, reactivity, and handling requirements to fully and safely exploit its synthetic potential.

References

- SAFETY DATA SHEET. (2007, March 28). Apollo Scientific.

- Phenacyl bromide Safety Data Sheet. (2025, November 5). Sigma-Aldrich.

- 2-Fluoro-6-nitrobenzyl bromide Safety Data Sheet. (2012, July 26). Fisher Scientific.

- Safety Data Sheet. (2025, March 24). Angene Chemical.

-

Synthesis of m-(Trifluoromethyl)phenacyl Bromide - PrepChem.com. (n.d.). Retrieved January 17, 2026, from [Link]

-

phenacyl bromide - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

This compound,223785-85-1->Allfluoro pharmaceutical co .ltd. (n.d.). Retrieved January 17, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024, September 23). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). Retrieved January 17, 2026, from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. canbipharm.com [canbipharm.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. fishersci.com [fishersci.com]

Solubility Profile of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide for the Drug Development Professional

Abstract

2-Fluoro-6-(trifluoromethyl)phenacyl bromide is a highly functionalized aromatic ketone that serves as a critical building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique electronic properties, imparted by the ortho-fluorine and trifluoromethyl substituents, enhance its reactivity and potential biological activity.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation. This guide provides a comprehensive analysis of the compound's solubility characteristics, blending theoretical principles with practical, field-proven experimental protocols designed for accuracy and safety.

Molecular Profile and Theoretical Solubility Framework

The solubility of a compound is governed by the principle of "like dissolves like," which relates the intermolecular forces of the solute to those of the solvent.[2] The molecular structure of this compound (M.W.: 285.04 g/mol , Formula: C₉H₅BrF₄O) offers several key features that dictate its solubility profile.[1]

-

Polar Core: The presence of a carbonyl group (C=O) creates a significant dipole moment, making this region of the molecule polar and a hydrogen bond acceptor.

-

Aromatic System: The benzene ring is typically nonpolar, contributing to solubility in aromatic and nonpolar solvents.

-

Electron-Withdrawing Groups: The ortho-fluorine and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing.[1] This electronic influence polarizes the molecule but also increases its lipophilicity and molecular size, favoring solubility in less polar environments.

-

Bromoacetyl Moiety: The α-bromo ketone is a highly reactive electrophilic site, but the C-Br bond also contributes to the molecule's overall polarizability, enhancing van der Waals interactions.[1]

Based on this structural analysis, we can predict a solubility pattern:

-

Low Solubility in Water: Despite the polar carbonyl group, the large, hydrophobic trifluoromethyl group and the overall nonpolar character of the substituted ring structure would predict poor aqueous solubility. Similar compounds like 2-(trifluoromethyl)phenacyl bromide are only slightly soluble in water.[3]

-

Good Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone are excellent candidates. Their ability to act as hydrogen bond acceptors allows them to solvate the polar carbonyl group effectively without the steric hindrance or reactive protons of protic solvents.

-

Moderate to Good Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol can act as both hydrogen bond donors and acceptors. While they can interact with the carbonyl group, the large nonpolar regions of the solute may limit miscibility compared to aprotic polar solvents.

-

Variable Solubility in Nonpolar Solvents: Solubility in hydrocarbons like hexane is expected to be low. However, solubility in chlorinated solvents (e.g., Dichloromethane, Chloroform) is likely to be significant due to dipole-dipole interactions and the polarizability of both solute and solvent.

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical testing. The following sections detail robust protocols for both qualitative classification and precise quantitative measurement of solubility.

Workflow for Systematic Qualitative Solubility Analysis

A systematic approach is essential to efficiently classify the solubility of a compound across different solvent classes. This flowchart minimizes sample usage and provides a clear path for characterization. The process involves testing solubility in a sequence of solvents, starting with water and progressing to aqueous solutions of acid and base before moving to organic solvents.[4][5][6]

Caption: Systematic workflow for qualitative solubility classification.

Detailed Protocol: Qualitative Solubility Test

-

Objective: To classify the compound's solubility in key representative solvents.

-

Materials: this compound, small test tubes, graduated pipettes, vortex mixer, selection of solvents (deionized water, 5% NaOH, 5% HCl, Dichloromethane, Ethanol, DMSO, Hexane).

-

Procedure:

-

Weigh approximately 25 mg of the compound into a small, dry test tube.

-

Add the selected solvent in 0.25 mL increments, up to a total of 0.75 mL.

-

After each addition, shake the tube vigorously for 60 seconds.[2] Continuous stirring is key to overcoming kinetic barriers to dissolution.

-

Visually inspect the solution against a contrasting background. The compound is considered "soluble" if no solid particles are visible to the naked eye.

-

Record the observation as soluble or insoluble. If insoluble, proceed to the next solvent class as outlined in the workflow diagram.

-

-

Expert Insight: The choice to test in aqueous acid and base after water is a critical step. Solubility in 5% NaOH indicates an acidic functional group, while solubility in 5% HCl points to a basic functional group.[6] For a neutral compound like this compound, insolubility in these reagents is expected and confirms the absence of easily ionizable groups.

Protocol for Quantitative Gravimetric Solubility Determination

For applications requiring precise concentrations, such as reaction stoichiometry or formulation development, quantitative data is necessary. The gravimetric method is a reliable and straightforward technique.

Caption: Experimental workflow for quantitative gravimetric analysis.

Detailed Protocol: Gravimetric Analysis

-

Objective: To determine the precise mass of solute that dissolves in a given volume of solvent at a specified temperature.

-

Materials: Analytical balance, temperature-controlled shaker or stir plate, volumetric flasks, filtered syringes (e.g., 0.45 µm PTFE), pre-weighed evaporation dishes, vacuum oven.

-

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure the solution reaches equilibrium.

-

Sample Collection: Allow the undissolved solid to settle. Carefully withdraw a precise aliquot (e.g., 5.00 mL) of the clear supernatant using a syringe fitted with a filter to prevent transfer of any solid particles.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry evaporation dish. Place the dish in a vacuum oven at a moderate temperature until the solvent has completely evaporated and the solute is dry.

-

Final Weighing: Allow the dish to cool to room temperature in a desiccator, then weigh it on an analytical balance.

-

Calculation:

-

Mass of dissolved solute = (Weight of dish + residue) - (Weight of empty dish)

-

Solubility = Mass of dissolved solute / Volume of aliquot taken

-

-

-

Trustworthiness Check: This protocol is self-validating. Repeating the measurement with different equilibration times (e.g., 24h vs. 48h) should yield consistent results, confirming that true equilibrium was reached.

Solubility Data Summary

While extensive published data for this specific compound is scarce, the following table presents expected solubility values based on its molecular profile and data from analogous structures. These values should be confirmed experimentally for mission-critical applications.

| Solvent | Solvent Class | Predicted Solubility ( g/100 mL at 25°C) | Rationale |

| Water | Polar Protic | < 0.1 | Large, hydrophobic structure outweighs the polarity of the carbonyl group. |

| Hexane | Nonpolar | < 1.0 | Dominated by nonpolar interactions, but the polar core limits high solubility. |

| Methanol | Polar Protic | 5 - 10 | Good interaction with the carbonyl group via hydrogen bonding. |

| Ethanol | Polar Protic | 10 - 20 | Slightly better solubility than methanol due to increased nonpolar character. |

| Dichloromethane (DCM) | Chlorinated | > 30 | Strong dipole-dipole interactions and polarizability match well with the solute. |

| Acetone | Polar Aprotic | > 30 | Excellent hydrogen bond acceptor for the carbonyl group. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | > 30 | Good balance of polarity and nonpolar character to solvate the entire molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Highly polar nature effectively solvates the carbonyl and aromatic system. |

Safety and Handling Precautions

This compound and related phenacyl bromides are potent, reactive compounds that require strict safety protocols.

-

Exposure Controls: Always handle this substance within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8] Ensure sufficient ventilation in the work area.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, tightly fitting safety goggles, and a lab coat.[7][8] A face shield may be required for larger quantities.

-

Health Hazards: This compound is corrosive and can cause severe skin burns and eye damage.[8][9] It may be harmful if swallowed, inhaled, or absorbed through the skin. Exposure may lead to respiratory irritation, coughing, or wheezing.[7]

-

First Aid:

-

Skin Contact: Immediately drench the affected area with running water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate specialist medical examination.[7]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, preferably refrigerated (below 4°C) under an inert atmosphere like argon.[7]

Conclusion

This compound exhibits a solubility profile characteristic of a large, moderately polar organic molecule. It is largely insoluble in water but shows increasing solubility in polar protic, and excellent solubility in polar aprotic and chlorinated organic solvents. This understanding, validated by the robust qualitative and quantitative protocols provided, is essential for any researcher aiming to leverage this versatile reagent in synthesis, purification, or formulation. Adherence to the outlined safety procedures is non-negotiable to ensure safe handling and experimental success.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Available at: [Link]

-

Solubility of Organic Compounds. (2023, August 31). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. 2-(TRIFLUOROMETHYL)PHENACYL BROMIDE CAS#: 54109-16-9 [m.chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. canbipharm.com [canbipharm.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Electrophilic Reactivity of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide

Introduction

In the landscape of modern medicinal chemistry and drug development, fluorinated organic compounds have emerged as indispensable tools. The strategic incorporation of fluorine or fluorine-containing moieties can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast arsenal of fluorinated building blocks, α-haloketones stand out for their exceptional and tunable electrophilic reactivity.[3] This guide provides an in-depth technical analysis of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide, a highly activated and versatile reagent. We will dissect its molecular architecture to understand the origins of its reactivity, explore its primary reaction mechanisms, and provide field-proven protocols for its synthesis and application, particularly in the construction of complex heterocyclic systems. This molecule serves as a quintessential example of how precise substitution on an aromatic scaffold can create a powerful tool for synthetic and medicinal chemists.

Molecular Structure and Electronic Profile

The potent electrophilicity of this compound is not incidental; it is a direct consequence of the synergistic electronic effects of its constituent functional groups. A clear understanding of these influences is critical to predicting and controlling its reactivity.

| Property | Value |

| IUPAC Name | 2-bromo-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone |

| CAS Number | 223785-85-1[4][5] |

| Molecular Formula | C₉H₅BrF₄O[4][5] |

| Molecular Weight | 285.04 g/mol [4] |

| Appearance | Solid |

The core of the molecule's reactivity lies in the phenacyl bromide moiety, a bromoacetyl group attached to a phenyl ring.[4] However, the substitution pattern on the aromatic ring dramatically amplifies the electrophilic character of the α-carbon (the carbon bearing the bromine atom).

Key Electronic Influences:

-

The α-Haloketone System: The primary activating feature is the adjacent carbonyl group. Its powerful electron-withdrawing inductive effect polarizes the Cα-Br bond, creating a significant partial positive charge (δ+) on the α-carbon and making it highly susceptible to nucleophilic attack.[3][6]

-

The Trifluoromethyl (-CF₃) Group: Positioned at the 6-position, the -CF₃ group is one of the strongest electron-withdrawing groups used in organic chemistry.[1] It exerts a profound negative inductive effect (-I) across the aromatic ring, further pulling electron density away from the phenacyl side chain. This enhances the electrophilicity of both the carbonyl carbon and, by extension, the α-carbon.[1][7]

-

The Fluorine (-F) Atom: Located at the 2-position, the fluorine atom exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating mesomeric or resonance effect (+M) via its lone pairs.[7][8] In this ortho position, the proximity-dependent -I effect is dominant, contributing significantly to the overall electron-deficient nature of the ring and amplifying the reactivity of the side chain.

The combination of these features makes the α-carbon of this compound an exceptionally "soft" and accessible electrophilic center for a wide range of nucleophiles.

Caption: Electronic effects amplifying electrophilicity.

Core Reactivity and Mechanistic Pathways

The enhanced electrophilicity of the α-carbon dictates the primary reaction pathway for this reagent: bimolecular nucleophilic substitution (Sₙ2). The molecule also serves as a bifunctional electrophile, a property expertly exploited in the synthesis of heterocyclic compounds.

Nucleophilic Substitution (Sₙ2)

The most common reaction involves the attack of a nucleophile (Nu⁻) on the α-carbon, with the simultaneous displacement of the bromide ion, which is a good leaving group. This reaction proceeds with inversion of stereochemistry if the α-carbon were chiral.

Common nucleophiles that readily react include:

-

Nitrogen Nucleophiles: Primary and secondary amines, anilines, imidazoles.

-

Sulfur Nucleophiles: Thiols, thioureas, thioamides.[4]

-

Oxygen Nucleophiles: Alcohols, phenols, carboxylates.

Caption: Generalized Sₙ2 reaction pathway.

Synthesis of Heterocycles

A significant application of phenacyl bromides is in the synthesis of five- and six-membered heterocycles.[9][10][11] The molecule acts as a 1,2-dielectrophile, where the initial nucleophilic attack occurs at the α-carbon, followed by a subsequent intramolecular cyclization involving the carbonyl carbon.

A classic example is the Hantzsch Thiazole Synthesis , where this compound reacts with a thiourea or thioamide. The sulfur atom acts as the initial nucleophile, attacking the α-carbon. The resulting intermediate then undergoes cyclization and dehydration to form a highly substituted and often biologically active thiazole ring.[4]

Caption: Workflow for Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols provide standardized procedures for the synthesis of the title compound and a representative nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound

This procedure is adapted from the general bromination of acetophenones and is the typical industrial route to this compound.[4][12]

Materials:

-

2-Fluoro-6-(trifluoromethyl)acetophenone

-

Bromine (Br₂)

-

Acetic Acid (glacial) or Carbon Tetrachloride (CCl₄)

-

Anhydrous Aluminum Chloride (AlCl₃, catalytic)

-

Ice bath

-

Round-bottom flask with dropping funnel, stirrer, and condenser

Procedure:

-

Dissolve 1.0 equivalent of 2-Fluoro-6-(trifluoromethyl)acetophenone in the chosen solvent (e.g., glacial acetic acid) in the round-bottom flask.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add a catalytic amount of anhydrous AlCl₃ (approx. 0.01 eq).

-

Slowly add 1.0 equivalent of bromine from the dropping funnel over 30-60 minutes with continuous stirring. Maintain the temperature below 10 °C. The bromine color should discharge steadily.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and HBr.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

Protocol 2: Synthesis of a 2-Amino-thiazole Derivative

This protocol details a Hantzsch thiazole synthesis, a hallmark reaction for this class of reagents.[4]

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of thiourea in absolute ethanol.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A solid hydrobromide salt of the product may precipitate.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the HBr formed during the reaction until the solution is basic (pH ~8-9). This will liberate the free base of the aminothiazole.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to obtain the pure 2-amino-4-[2-fluoro-6-(trifluoromethyl)phenyl]thiazole.

Applications in Drug Discovery and Chemical Biology

The high electrophilic reactivity of this compound makes it more than just a synthetic intermediate; it is also a valuable tool in chemical biology and drug discovery.

-

Covalent Enzyme Inhibition: The electrophilic α-carbon can form covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in an enzyme's active site. This property is exploited to design irreversible inhibitors for therapeutic targets. Derivatives of this compound have shown significant inhibitory effects on cancer cell proliferation, with IC50 values in the nanomolar range against cell lines like MCF-7 (breast cancer) and WM266.4 (melanoma).[4]

-

Biochemical Probes: Its ability to covalently label proteins makes it a useful probe for identifying and studying protein interactions and enzyme mechanisms within complex biological systems.[4]

-

Scaffold for Bioactive Molecules: As demonstrated, it is a key starting material for synthesizing heterocycles like thiazoles and β-keto sulfones, which are common scaffolds in pharmaceuticals and agrochemicals.[4]

Safety and Handling

Warning: Like other phenacyl bromides, this compound is a potent lachrymator (tear-producing agent) and skin irritant.[12] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and vapors.

Conclusion

This compound is a sophisticated chemical reagent whose high electrophilic reactivity is a direct result of deliberate molecular design. The powerful, synergistic electron-withdrawing effects of the ortho-fluoro and ortho-trifluoromethyl substituents, combined with the inherent activation of the α-haloketone motif, create a potent and precise tool for organic synthesis. Its utility in constructing complex, biologically relevant heterocyclic scaffolds and its application as a covalent modifier in chemical biology underscore its importance for researchers, scientists, and drug development professionals. A thorough understanding of its electronic properties and reaction mechanisms is the key to unlocking its full synthetic potential.

References

-

Al-Zaydi, K. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6779-6869. Available at: [Link]

-

Wikipedia. (2023). α-Halo ketone. Retrieved from [Link]

-

Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Bohl, C. A., & Tice, C. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 1234. Available at: [Link]

-

Naidoo, K. J. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]

-

Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Smith, R. C., et al. (2020). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 5(31), 19576–19585. Available at: [Link]

-

Vitillo, J. G., et al. (2016). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganic Chemistry, 55(17), 8766–8777. Available at: [Link]

-

Tressler, C. M., & Zondlo, N. J. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. Available at: [Link]

-

Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). TRIFLUOROMETHYLATION OF 4-BROMO-3-OXO-Δ4-STEROIDS. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PHENACYL BROMIDE. Retrieved from [Link]

-

Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Heterocycles, 99(1), 1-25. Available at: [Link]

-

ResearchGate. (2019). (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link]

- Google Patents. (2023). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Synthesis of Novel 2-Amino-4-[2-fluoro-6-(trifluoromethyl)phenyl]thiazole Derivatives

Introduction

Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] The thiazole ring is a key component in natural products like vitamin B1 (thiamine) and in a variety of synthetic drugs with applications ranging from antibacterial and antifungal to anticancer agents.[3][4][5] The incorporation of fluorine atoms and trifluoromethyl groups into these heterocyclic structures can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[6][7][8] This application note provides a detailed protocol for the synthesis of a novel fluorinated thiazole derivative, 2-amino-4-[2-fluoro-6-(trifluoromethyl)phenyl]thiazole, utilizing 2-Fluoro-6-(trifluoromethyl)phenacyl bromide as a key starting material. This synthesis is achieved through the well-established Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing the thiazole ring.[9][10][11]

Principle of the Method: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction that involves the cyclization of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to form a thiazole ring.[11][12][13] The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom from thiourea on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[9][14] The aromaticity of the final product serves as a thermodynamic driving force for the reaction.[15]

In this protocol, this compound, a specialized α-haloketone, reacts with thiourea. The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack and promoting the reaction.[16]

Experimental Protocol

Materials and Reagents

-

This compound (C₉H₅BrF₄O, MW: 285.03 g/mol )[17]

-

Thiourea (CH₄N₂S, MW: 76.12 g/mol )

-

Ethanol (Absolute)

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Ethyl Acetate

-

Hexane

-

Silica Gel (for column chromatography, 200-400 mesh)[18]

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Safety Precautions

-

This compound and phenacyl bromides, in general, are lachrymators and toxic by inhalation, ingestion, and skin absorption. [19][20] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21][22][23]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[21][23]

-

Consult the Safety Data Sheet (SDS) for all reagents before use.[21][22][23]

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 3.51 mmol) in 20 mL of absolute ethanol.

-

To this solution, add thiourea (0.32 g, 4.21 mmol, 1.2 equivalents). Using a slight excess of thiourea helps to ensure the complete consumption of the limiting α-haloketone.[15]

-

Attach a reflux condenser to the flask.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 3-4 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. This will cause the product to precipitate.[9]

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold deionized water to remove any remaining salts and unreacted thiourea.

-

Allow the product to air-dry.

-

-

Purification:

-

For higher purity, the crude product can be purified by column chromatography on silica gel.[24]

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of ethyl acetate and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

-

Collect the fractions containing the desired product (monitored by TLC).

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-amino-4-[2-fluoro-6-(trifluoromethyl)phenyl]thiazole as a solid.

-

Characterization of the Final Product

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Parameter | Expected Result |

| Appearance | Off-white to pale yellow solid |

| Yield | 75-85% |

| Melting Point | To be determined experimentally |

| ¹H NMR | Expect characteristic peaks for aromatic protons and the thiazole ring proton. The -NH₂ protons may appear as a broad singlet. |

| ¹³C NMR | Expect distinct signals for the carbons of the thiazole ring and the substituted phenyl ring. |

| Mass Spec (m/z) | Expected molecular ion peak corresponding to the product's molecular weight.[25][26] |

Visualizing the Process

Synthesis Workflow

Caption: Workflow for the synthesis of the target thiazole derivative.

Hantzsch Thiazole Synthesis Mechanism

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Discussion and Conclusion

This application note details a robust and efficient protocol for the synthesis of 2-amino-4-[2-fluoro-6-(trifluoromethyl)phenyl]thiazole. The Hantzsch synthesis provides a straightforward route to this and other structurally related thiazole derivatives. The presence of the fluoro and trifluoromethyl substituents on the phenyl ring makes this compound a promising candidate for further investigation in drug discovery programs, potentially leading to the development of new therapeutic agents. The detailed step-by-step procedure, including safety precautions and characterization guidelines, should enable researchers to successfully synthesize and evaluate this novel compound.

References

-

Banu, D. et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6468. Available at: [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

-

Jadhav, S. D. et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enviromental and Plant Sciences, 13(2), 69-82. Available at: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

-

Chem Help Asap. (2019). synthesis of thiazoles. YouTube. Available at: [Link]

-

CUTM Courseware. Thiazole. Available at: [Link]

-

Wikipedia. Thiazole. Available at: [Link]

-

ResearchGate. Hantzsch synthesis of thiazole from α-haloketones and thioamides. Available at: [Link]

-

Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

-

Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-18. Available at: [Link]

-

Carl Roth. Phenacyl bromide 109980 - Safety Data Sheet. Available at: [Link]

-

Frontiers in Chemistry. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 954285. Available at: [Link]

-

ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]

-

ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available at: [Link]

-

Purkh. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2). Available at: [Link]

-

PubMed Central. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 954285. Available at: [Link]

-

PubMed Central. (2011). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. ACS Combinatorial Science, 13(4), 366-371. Available at: [Link]

-

Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]

-

PubMed Central. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 28(14), 5418. Available at: [Link]

-

National Institutes of Health. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Available at: [Link]

-

Universal Print. (2018). Synthesis and Evaluation of 2-Aminothiazole Derivative. Journal of Drug Delivery and Therapeutics, 8(5), 133-136. Available at: [Link]

-

MDPI. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Molecules, 29(2), 481. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

-

SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Available at: [Link]

-

Asian Journal of Chemistry. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(5), 3435-3441. Available at: [Link]

-

ResearchGate. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Journal of Heterocyclic Chemistry, 55(3), 769-774. Available at: [Link]

-

Arabian Journal of Chemistry. (2022). Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. Arabian Journal of Chemistry, 15(2), 103559. Available at: [Link]

-

Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Available at: [Link]

-

SciSpace. (2022). (Open Access) Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. Arabian Journal of Chemistry, 15(2), 103559. Available at: [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1431. Available at: [Link]

- Google Patents. (1991). FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION.

-

Semantic Scholar. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Results in Chemistry, 4, 100305. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. MedChemComm, 5(9), 1361-1367. Available at: [Link]

-

Allfluoro pharmaceutical co .ltd. This compound,223785-85-1. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies - Arabian Journal of Chemistry [arabjchem.org]

- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 7. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. bepls.com [bepls.com]

- 11. synarchive.com [synarchive.com]

- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. scbt.com [scbt.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. PHENACYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. dcfinechemicals.com [dcfinechemicals.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. tcichemicals.com [tcichemicals.com]

- 24. mdpi.com [mdpi.com]

- 25. derpharmachemica.com [derpharmachemica.com]

- 26. universalprint.org [universalprint.org]

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Fluoro-6-(trifluoromethyl)phenacyl bromide

Introduction: Unlocking Synthetic Versatility with a Fluorinated Phenacyl Bromide

2-Fluoro-6-(trifluoromethyl)phenacyl bromide is a highly versatile and reactive building block in modern organic synthesis. Its unique trifluoromethyl and fluoro-substituted aromatic ring system, coupled with the inherent reactivity of the α-bromoketone moiety, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. The strong electron-withdrawing nature of the ortho-fluoro and trifluoromethyl groups significantly enhances the electrophilicity of both the carbonyl carbon and the adjacent methylene carbon, rendering the compound highly susceptible to nucleophilic attack. This heightened reactivity, primarily following an SN2 pathway, allows for the efficient formation of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in various nucleophilic substitution reactions. The protocols detailed herein are designed to be self-validating, with an emphasis on explaining the rationale behind experimental choices to ensure reproducibility and success.

Molecular Reactivity: An Electronically Activated System

The reactivity of this compound is dominated by the electron-deficient nature of the phenacyl system. The ortho-fluoro and -trifluoromethyl substituents exert strong inductive and mesomeric effects, which have profound implications for the reaction mechanism and rate.

dot graph "Reactivity_Diagram" { rankdir="LR"; node [shape=box, style=rounded]; A [label="this compound"]; B [label="Nucleophile (Nu⁻)"]; C [label="SN2 Transition State"]; D [label="Substituted Product"]; E [label="Bromide Ion (Br⁻)"];

} enddot Figure 1: Conceptual diagram illustrating the key electronic factors influencing the reactivity of this compound in SN2 reactions.

Safety and Handling Precautions

This compound is a corrosive and lachrymatory substance that must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Mandatory PPE:

-

Nitrile or neoprene gloves

-

Chemical splash goggles

-

Face shield

-

Chemical-resistant laboratory coat

Handling Procedures:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Spills should be absorbed with an inert material (e.g., vermiculite) and disposed of as hazardous chemical waste.

Protocols for Nucleophilic Substitution Reactions

The following sections provide detailed, step-by-step protocols for the reaction of this compound with various classes of nucleophiles.

Protocol 1: Synthesis of N-Aryl/Alkyl Amines

The reaction of this compound with primary or secondary amines provides a straightforward route to α-amino ketones, which are valuable intermediates in medicinal chemistry. To mitigate the common side reaction of dialkylation, it is often advantageous to use a slight excess of the amine nucleophile.

dot graph "Amine_Alkylation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4"]; start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Dissolve Amine (1.1 eq) and Base (1.2 eq)\nin Aprotic Solvent (e.g., CH3CN)"]; add_substrate [label="Add this compound (1.0 eq)\ndropwise at 0 °C"]; reaction [label="Stir at Room Temperature\n(Monitor by TLC)"]; workup [label="Quench with Water\nExtract with Ethyl Acetate"]; purification [label="Column Chromatography\n(Silica Gel)"]; product [label="N-Substituted-2-amino-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-one", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

} enddot Figure 2: General workflow for the N-alkylation reaction.

Materials:

-

This compound (1.0 mmol)

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine) (1.1 mmol)

-

Triethylamine (Et3N) or potassium carbonate (K2CO3) (1.2 mmol)

-

Acetonitrile (CH3CN) or Tetrahydrofuran (THF), anhydrous (10 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 mmol) and the base (1.2 mmol) in the chosen anhydrous solvent (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.0 mmol) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO3 solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Expected Outcome and Characterization: The product will be the corresponding N-substituted 2-amino-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-one. Characterization can be performed using NMR spectroscopy and mass spectrometry.

| Technique | Expected Observations |

| ¹H NMR | Appearance of new signals corresponding to the protons of the introduced amine moiety. A singlet for the methylene protons (CH₂) adjacent to the carbonyl and nitrogen, typically in the range of 3.5-4.5 ppm. |

| ¹³C NMR | Appearance of new signals for the carbons of the amine substituent. |

| Mass Spec. | Molecular ion peak corresponding to the expected mass of the product. |

Protocol 2: Synthesis of Thioethers

The reaction with thiol nucleophiles proceeds readily to furnish α-thio ketones. The use of a non-nucleophilic base is crucial to deprotonate the thiol without competing in the substitution reaction.

Materials:

-

This compound (1.0 mmol)

-

Thiol (e.g., thiophenol, benzyl mercaptan) (1.05 mmol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 mmol) or Potassium Carbonate (K2CO3) (1.5 mmol)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) (10 mL)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend the base (NaH or K2CO3) in the anhydrous solvent (5 mL).

-

Dissolve the thiol (1.05 mmol) in the anhydrous solvent (5 mL) and add it dropwise to the base suspension at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.

-

Dissolve this compound (1.0 mmol) in the anhydrous solvent (5 mL) and add it dropwise to the thiolate solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Outcome and Characterization: The product is the corresponding 2-(organothio)-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-one.

| Technique | Expected Observations |

| ¹H NMR | A characteristic singlet for the methylene protons (CH₂) adjacent to the carbonyl and sulfur, typically in the range of 4.0-4.8 ppm. |

| ¹³C NMR | A signal for the methylene carbon (CH₂) bonded to sulfur. |

| Mass Spec. | Molecular ion peak confirming the mass of the thioether product. |

Protocol 3: Hantzsch Thiazole Synthesis

This classical multicomponent reaction provides a facile route to substituted thiazoles, which are prevalent motifs in many biologically active compounds.[1]

Materials:

-

This compound (1.0 mmol)

-

Thiourea or a substituted thioamide (1.1 mmol)

-

Ethanol (15 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the thioamide (1.1 mmol) in ethanol (15 mL).

-

Heat the mixture to reflux and maintain for 2-4 hours. A precipitate may form as the reaction progresses.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, slowly add saturated aqueous NaHCO3 solution to neutralize the hydrobromide salt and induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Outcome and Characterization: The product is a 2-amino-4-(2-fluoro-6-(trifluoromethyl)phenyl)thiazole derivative.

| Technique | Expected Observations |

| ¹H NMR | A characteristic singlet for the C5-proton of the thiazole ring. Signals corresponding to the substituents on the thiazole ring. |

| ¹³C NMR | Signals corresponding to the carbons of the thiazole ring. |

| Mass Spec. | Molecular ion peak for the synthesized thiazole. |

Protocol 4: C-Alkylation of Active Methylene Compounds

The reaction with enolates generated from active methylene compounds, such as diethyl malonate, allows for the formation of a new carbon-carbon bond.[2]

Materials:

-

This compound (1.0 mmol)

-

Diethyl malonate (1.1 mmol)

-

Sodium ethoxide (NaOEt) (1.1 mmol, freshly prepared or commercial solution)

-

Anhydrous ethanol (15 mL)

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol or use a commercial solution (1.1 mmol).

-

Cool the solution to 0 °C and add diethyl malonate (1.1 mmol) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.

-

Dissolve this compound (1.0 mmol) in anhydrous ethanol (5 mL) and add it dropwise to the enolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and neutralize with dilute HCl.

-

Remove the ethanol under reduced pressure.

-

Add water (20 mL) to the residue and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Expected Outcome and Characterization: The product is diethyl 2-(2-(2-fluoro-6-(trifluoromethyl)phenyl)-2-oxoethyl)malonate.

| Technique | Expected Observations |

| ¹H NMR | A characteristic triplet for the methine proton of the malonate moiety coupled to the adjacent methylene protons. Signals for the methylene protons adjacent to the carbonyl group. |

| ¹³C NMR | Signals for the carbonyl carbons of the ester and ketone, and the methine and methylene carbons of the newly formed fragment. |

| Mass Spec. | Molecular ion peak corresponding to the alkylated malonate product. |

Troubleshooting and Mechanistic Considerations

Common Issues and Solutions:

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature moderately. Ensure reagents are pure and dry. |

| Side reactions (e.g., elimination) | Use a less hindered, more nucleophilic base. Lower the reaction temperature. | |

| Multiple Products | Polyalkylation (with amines) | Use an excess of the amine nucleophile. |

| Impure starting material | Purify the this compound before use. | |

| Difficulty in Purification | Products with similar polarity | Optimize the eluent system for column chromatography. Consider recrystallization. |

dot graph "SN2_Mechanism" { rankdir="LR"; node [shape=plaintext]; "Nu⁻" [label="Nu⁻", fontcolor="#4285F4"]; "Substrate" [label=<

O || Ar-C-CH₂-Br

>]; "Transition_State" [label=<

O || [Nu···CH₂···Br]⁻ | C-Ar

>]; "Product" [label=<

O || Ar-C-CH₂-Nu

>]; "Br⁻" [label="Br⁻", fontcolor="#EA4335"];

} enddot Figure 3: Simplified SN2 reaction mechanism for nucleophilic substitution on this compound.

Conclusion

This compound is a powerful and versatile electrophile for the construction of diverse molecular architectures. The protocols outlined in these application notes provide a solid foundation for its use in nucleophilic substitution reactions. By understanding the underlying principles of its reactivity and adhering to the detailed experimental procedures, researchers can effectively leverage this building block in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Bradsher, C. K. (1946). The Hantzsch Synthesis. Chemical Reviews, 38(3), 447-499.

- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Stowell, J. C. (1991). Carbanions in Organic Synthesis. John Wiley & Sons.

Sources

The Strategic Application of 2-Fluoro-6-(trifluoromethyl)phenacyl Bromide in Medicinal Chemistry: A Guide to Synthesis and Application

Introduction: Unlocking Novel Bioactive Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing pharmacological properties. The unique electronic nature of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2-Fluoro-6-(trifluoromethyl)phenacyl bromide emerges as a highly valuable and reactive building block for the synthesis of complex, fluorinated heterocyclic compounds. Its utility lies in the convergence of three key structural features: a reactive α-bromoketone, a fluorine atom, and a trifluoromethyl group on the phenyl ring. This combination not only activates the molecule for a range of chemical transformations but also pre-installs fluorine moieties that are often desirable in lead candidates.

This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in medicinal chemistry. We will delve into its synthesis, reactivity, and application in constructing bioactive heterocycles, with a particular focus on the renowned Hantzsch thiazole synthesis. Furthermore, we will explore the potential of the resulting scaffolds as inhibitors of key biological targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in tumor angiogenesis.

Chemical Properties and Reactivity Profile

This compound (MW: 285.03 g/mol ; CAS: 223785-85-1) is a solid at room temperature and should be handled with care due to its lachrymatory nature. The molecule's reactivity is dominated by the electrophilic α-carbon, which is readily susceptible to nucleophilic attack, leading to the displacement of the bromide ion. The presence of the electron-withdrawing trifluoromethyl and fluoro groups on the phenyl ring further enhances the electrophilicity of the carbonyl carbon and the adjacent methylene carbon, making it a highly efficient alkylating agent.

This building block can participate in a variety of chemical reactions, including:

-

Nucleophilic Substitution Reactions: The bromide is an excellent leaving group, allowing for facile reaction with a wide range of nucleophiles such as amines, thiols, and carbanions.

-

Heterocycle Formation: It is an ideal precursor for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many biologically active molecules.

-

Oxidation and Reduction: The ketone functionality can be further manipulated through oxidation or reduction to introduce additional chemical diversity.

Core Application: Synthesis of Bioactive Thiazoles via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry and a primary application for this compound. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thioamide, to yield a thiazole ring. Thiazole moieties are present in numerous FDA-approved drugs and are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic α-carbon of the phenacyl bromide and displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea attacks the carbonyl carbon. The final step is a dehydration event that leads to the formation of the aromatic thiazole ring. The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the phenyl ring of the starting material can accelerate the initial nucleophilic attack, often leading to high reaction efficiency.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Fluoro-6-(trifluoromethyl)phenyl)thiazol-2-amine

This protocol details the synthesis of a core 2-aminothiazole scaffold, a versatile intermediate for further functionalization.

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and thiourea (1.2 eq).

-

Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the phenacyl bromide.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir vigorously.

-

Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 3-5 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-(2-Fluoro-6-(trifluoromethyl)phenyl)thiazol-2-amine.

Expected Outcome:

The product is typically an off-white to pale yellow solid. The yield can be expected to be in the range of 80-95% based on similar reactions. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Synthesis of the Precursor - this compound

This protocol describes the synthesis of the title building block from its corresponding acetophenone.

Materials:

-

2-Fluoro-6-(trifluoromethyl)acetophenone (1.0 eq)

-

Bromine (1.05 eq)

-

Glacial acetic acid

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

Dissolve 2-Fluoro-6-(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing ice-water.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any remaining bromine.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or hexane to yield pure this compound.

Safety Note: Bromine is highly corrosive and toxic. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application in Drug Discovery: Targeting VEGFR-2 in Cancer Therapy

Derivatives of the 4-(2-fluoro-6-(trifluoromethyl)phenyl)thiazole scaffold have shown significant promise as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. One of the most important targets in cancer therapy is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][3]

The general structure of these inhibitors often features the fluorinated thiazole core, which can be further elaborated with various substituents to optimize binding affinity and selectivity for the ATP-binding site of VEGFR-2.

Representative Biological Data

While specific data for derivatives of this compound are proprietary or dispersed in literature, the following table presents representative data for closely related fluorinated thiazole derivatives as VEGFR-2 inhibitors to illustrate the potential of this chemical space.

| Compound ID | Structure | VEGFR-2 IC₅₀ (nM) | Reference |

| A | 4-(4-chlorophenyl)thiazole derivative | 51.09 | [2] |

| B | 4-(3-fluorophenyl)thiazole derivative | 800 | [3] |

| C | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | 7400 (Abl kinase) | [4] |

This table is for illustrative purposes and showcases the activity of related compounds.

VEGFR-2 Signaling Pathway and Inhibition

The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving key pathways like RAS/RAF/MEK/ERK and PI3K/Akt, ultimately leading to endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.

Inhibitors based on the 4-(2-fluoro-6-(trifluoromethyl)phenyl)thiazole scaffold are designed to compete with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its activation and blocking the downstream signaling events that drive angiogenesis.

Figure 1: Simplified representation of the VEGFR-2 signaling pathway and the mechanism of inhibition by a thiazole-based inhibitor.

Conclusion and Future Perspectives